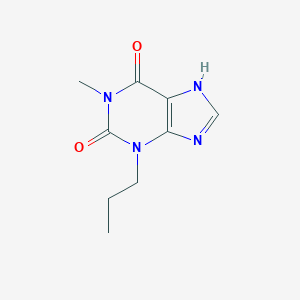![molecular formula C9H14O2 B053307 2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] CAS No. 117465-67-5](/img/structure/B53307.png)
2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] is a chemical compound that has attracted significant attention in recent years due to its potential applications in various scientific research fields. This bicyclic compound consists of two rings, a dioxolane and a bicyclo[3.1.0]hexane, and a methyl group attached to one of the rings.
Mechanism of Action
The mechanism of action of 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] is not fully understood. However, it has been shown to interact with specific biological targets, such as enzymes and receptors, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] are dependent on the specific biological target it interacts with. Some of the reported effects include:
1. Inhibition of Enzyme Activity: This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
2. Modulation of Receptor Activity: 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] has been reported to modulate the activity of certain receptors, such as the GABA(A) receptor.
Advantages and Limitations for Lab Experiments
2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Yield Synthesis: The synthesis of this compound can be achieved in high yields using relatively simple reaction conditions.
2. Versatile Building Block: The unique structure of this compound makes it a versatile building block for the synthesis of other complex molecules.
Some of the limitations include:
1. Limited Solubility: This compound has limited solubility in common organic solvents, which can make it challenging to work with in certain experiments.
2. Limited Stability: 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] is not very stable under certain conditions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]. Some of the possible directions include:
1. Medicinal Chemistry: Further studies are needed to explore the potential use of this compound as a drug candidate for the treatment of various diseases.
2. Materials Science: The unique structure of this compound makes it a valuable building block for the synthesis of various functional materials, and further studies are needed to explore its potential applications in this field.
3. Organic Synthesis: The synthesis of complex molecules using 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] as a starting material is an area that warrants further investigation.
Synthesis Methods
The synthesis of 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] can be achieved through a multistep process. One of the most commonly used methods involves the reaction between 2,3-dihydrofuran and 1,3-cyclopentadiene in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid. The resulting product is then treated with methyl triflate to form the final product.
Scientific Research Applications
2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] has been studied for its potential applications in various scientific research fields, including but not limited to:
1. Medicinal Chemistry: This compound has shown promising results as a potential drug candidate due to its ability to interact with specific biological targets.
2. Materials Science: 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] has been used as a building block for the synthesis of various functional materials, such as polymers and dendrimers.
3. Organic Synthesis: The unique structure of this compound makes it a valuable starting material for the synthesis of other complex molecules.
properties
CAS RN |
117465-67-5 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2'-methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] |
InChI |
InChI=1S/C9H14O2/c1-6-2-3-7-8(6)9(7)10-4-5-11-9/h6-8H,2-5H2,1H3 |
InChI Key |
DYBNSQZAOGDQGH-UHFFFAOYSA-N |
SMILES |
CC1CCC2C1C23OCCO3 |
Canonical SMILES |
CC1CCC2C1C23OCCO3 |
synonyms |
Spiro[bicyclo[3.1.0]hexane-6,2-[1,3]dioxolane], 2-methyl-, [1R-(1-alpha-,2-alpha-,5-alpha-)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate](/img/structure/B53227.png)










